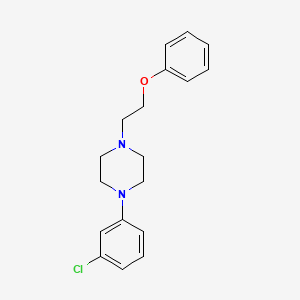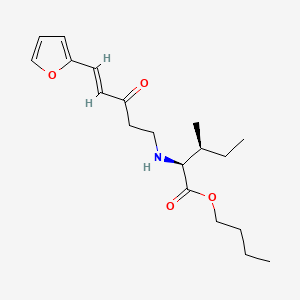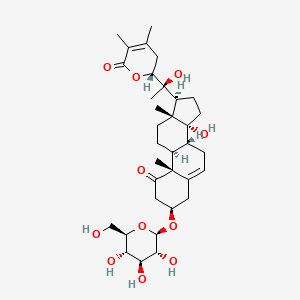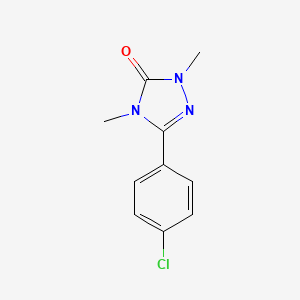![molecular formula C18H20N4O6 B12741331 N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide CAS No. 109358-67-0](/img/structure/B12741331.png)
N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” is a complex organic compound that features both hydrazine and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” typically involves multiple steps:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with a suitable benzoyl chloride derivative to form the hydrazine intermediate.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.
Coupling with bis(2-hydroxyethyl)amine: The final step involves coupling the nitrobenzoyl hydrazine intermediate with bis(2-hydroxyethyl)amine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide and hydrazine groups can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the hydroxyethyl groups.
Reduction: Reduction of the nitro group would yield an amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As a reagent or intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of “N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-hydroxyethyl)benzamide: Lacks the nitrobenzoyl hydrazine moiety.
4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide: Lacks the bis(2-hydroxyethyl) groups.
N,N-bis(2-hydroxyethyl)-4-aminobenzamide: The nitro group is reduced to an amine.
Uniqueness
“N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” is unique due to the presence of both hydrazine and benzamide functional groups, along with the nitro and hydroxyethyl substituents
Propiedades
Número CAS |
109358-67-0 |
|---|---|
Fórmula molecular |
C18H20N4O6 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide |
InChI |
InChI=1S/C18H20N4O6/c23-11-9-21(10-12-24)18(26)14-1-5-15(6-2-14)19-20-17(25)13-3-7-16(8-4-13)22(27)28/h1-8,19,23-24H,9-12H2,(H,20,25) |
Clave InChI |
DQYXNRCGZSKVMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N(CCO)CCO)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)



